molecular formula C8H8Br2 B1286993 1-Bromo-3-(1-bromoethyl)benzene CAS No. 59770-98-8

1-Bromo-3-(1-bromoethyl)benzene

Cat. No.: B1286993
CAS No.: 59770-98-8
M. Wt: 263.96 g/mol
InChI Key: UIQXKUFHSPYYDY-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-bromoethyl)benzene is an organic compound belonging to the class of aryl bromides. It consists of a benzene ring substituted with a bromine atom and a 1-bromoethyl group. This compound is known for its reactivity and is used as an intermediate in various organic synthesis processes.

Mechanism of Action

Target of Action

1-Bromo-3-(1-bromoethyl)benzene is a brominated derivative of benzene. The primary targets of this compound are organic molecules that can undergo nucleophilic substitution or elimination reactions . These targets include various organic compounds, polymers, and biochemical entities.

Mode of Action

The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in controlled radical polymerization of styrene . It can also be used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. In controlled radical polymerization of styrene, for example, it can lead to the formation of bromine-terminated polystyrene .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity in electrophilic aromatic substitution reactions can be influenced by the presence of Lewis acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-bromoethyl)benzene can be synthesized through the bromination of 3-ethylbenzene. The reaction typically involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine cation (Br⁺) attacks the benzene ring, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1-bromoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., NaOH, NaOR, NH₃) in polar solvents like ethanol or water.

    Reduction: LiAlH₄ in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.

Major Products:

  • Substituted benzene derivatives (e.g., phenols, ethers, amines).
  • 3-Ethylbenzene.
  • Benzoic acid derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(1-bromoethyl)benzene is unique due to the presence of both a bromine atom and a 1-bromoethyl group on the benzene ring. This dual substitution pattern enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3-(1-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQXKUFHSPYYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603803
Record name 1-Bromo-3-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59770-98-8
Record name 1-Bromo-3-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(1-bromoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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